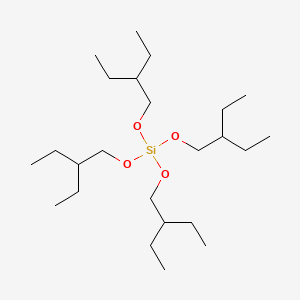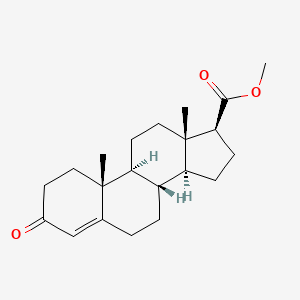
2-(Triphenylphosphoranyl)-1,4-benzenediol
Overview
Description
The compound “2-(Triphenylphosphoranyl)-1,4-benzenediol” appears to contain a benzene ring (1,4-benzenediol) with a triphenylphosphoranyl group attached. The triphenylphosphoranyl group consists of a phosphorus atom bonded to three phenyl groups (benzene rings). The 1,4-benzenediol part suggests the presence of two hydroxyl (-OH) groups on the benzene ring .
Molecular Structure Analysis
The molecular structure would be influenced by the aromatic benzene rings and the phosphorus atom’s ability to participate in pi-bonding. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry could provide detailed insights .Chemical Reactions Analysis
The reactivity of this compound could be influenced by the presence of the hydroxyl groups and the triphenylphosphoranyl group. The hydroxyl groups might participate in acid-base reactions, while the phosphorus center could be involved in various organophosphorus reactions .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on factors like molecular structure, presence of polar groups, and aromaticity. Techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and dynamic mechanical analysis (DMA) could be used to study these properties .Scientific Research Applications
Novel Synthesis Techniques
A study by Molina, Arques, and Molina (1991) demonstrated the use of 2-[(Triphenylphosphoranylidene)amino]benzyl alcohol in the efficient synthesis of 4H-3,1-benzoxazines, showcasing the compound's role in facilitating novel tandem Aza-Wittig/heterocumulene-mediated annulation strategies (Molina, Arques, & Molina, 1991).
Reactivity with Carbon Disulfide
Research by Nakayama, Maruyama, and Hoshino (1981) explored the reaction of 1,3-benzodithiol-2-ylidenetriphenylphosphorane with carbon disulfide, leading to the formation of various compounds including 1,3-benzodithiole-2-thione and triphenylphosphine sulfide, demonstrating the compound's reactive versatility (Nakayama, Maruyama, & Hoshino, 1981).
Formation of Benzoxazine Derivatives
Nicolaides et al. (2001) showed that 2-(methoxyimino)benzen-1-ones react with α-alkylethoxycarbonylmethylene(triphenyl)phosphoranes to yield 2H-[b][1,4]benzoxazine derivatives, indicating the compound's applicability in creating complex organic molecules (Nicolaides, Gautam, Litinas, Manouras, & Fylaktakidou, 2001).
Iminophosphorane-Mediated Syntheses
A study by Ramazani and Souldozi (2008) presented the iminophosphorane-mediated one-pot synthesis of 1,3,4-oxadiazole derivatives from 4-substituted benzoic acid derivatives, highlighting a novel method of creating oxadiazoles under neutral conditions (Ramazani & Souldozi, 2008).
Triphenylphosphonium Chlorides Synthesis
Research by Capuano, Drescher, and Huch (1993) explored syntheses involving 1,3-ambident-nucleophilic phosphorus ylides, yielding heterocyclic triphenylphosphonium chlorides and their Wittig derivatives, further showcasing the utility of triphenylphosphoranyl compounds in synthesizing phosphorus-containing heterocycles (Capuano, Drescher, & Huch, 1993).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2,5-dihydroxyphenyl)-triphenylphosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19O2P/c25-19-16-17-23(26)24(18-19)27(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-18H,(H-,25,26)/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXVHURLDBUOMW-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=C(C=CC(=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O2P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Triphenylphosphoranyl)-1,4-benzenediol | |
CAS RN |
5405-63-0, 58359-73-2 | |
| Record name | 2-(Triphenylphosphoranyl)-1,4-benzenediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005405630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Triphenylphosphoranyl)-1,4-benzenediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058359732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















